7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid
Description
7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid (CAS: 255897-16-6; MFCD24541712) is a bicyclic compound featuring a norbornane-like framework with a tertiary amine protected by a tert-butoxycarbonyl (Boc) group and a carboxylic acid substituent. The bicyclo[2.2.1]heptane core imposes conformational rigidity, making it a valuable scaffold for designing peptidomimetics and constrained amino acid analogues. The Boc group serves to protect the nitrogen during synthetic processes, while the 3-oxo moiety introduces additional polarity and reactivity .
This compound is synthesized via multi-step routes involving Diels-Alder cycloadditions and subsequent functionalization, as demonstrated in studies by Avenoza et al., where methyl 2-benzamidoacrylate acts as a dienophile to form the bicyclic skeleton . Its applications span medicinal chemistry, particularly in the development of protease inhibitors and thrombin inhibitors, where rigid proline analogues enhance target specificity .
Properties
IUPAC Name |
7-[(2-methylpropan-2-yl)oxycarbonyl]-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO5/c1-11(2,3)18-10(17)13-7-4-5-12(13,9(15)16)6-8(7)14/h7H,4-6H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSTZJNFIHJNFQF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1C2CCC1(CC2=O)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid typically involves the Diels-Alder reaction, a well-known method for constructing bicyclic structures . This reaction involves the cycloaddition of a diene and a dienophile under controlled conditions. The reaction conditions often include the use of solvents like dichloromethane and catalysts such as Lewis acids to facilitate the reaction .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the principles of large-scale organic synthesis apply. This includes optimizing reaction conditions for yield and purity, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions
7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Solvents: Dichloromethane, ethanol
Catalysts: Lewis acids, palladium on carbon
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines .
Scientific Research Applications
Synthesis of Bioactive Compounds
The compound serves as a versatile building block in the synthesis of various bioactive molecules. Its bicyclic structure allows for the introduction of different functional groups, making it suitable for creating analogues of known drugs.
Table 1: Synthesis Pathways
Cholinergic Receptor Ligands
Research indicates that derivatives of 7-azabicyclo[2.2.1]heptane, including this compound, exhibit potential as cholinergic receptor ligands. These compounds can be used to treat disorders related to cholinergic dysfunction, such as Alzheimer's disease.
Case Study: Cholinergic Activity
A study demonstrated that certain derivatives showed significant binding affinity to cholinergic receptors, suggesting their potential utility in therapeutic applications for cognitive enhancement or neuroprotection .
Constrained Peptide Analogues
The compound's structure allows it to act as a constrained analogue of proline, which can influence peptide conformation and stability. This property is useful in designing peptides with enhanced biological activity.
Applications in Peptide Design
Research has shown that substituting traditional amino acids with this bicyclic structure can lead to peptides with improved pharmacological profiles, potentially increasing their efficacy in therapeutic applications .
Molecular Modeling Studies
Molecular modeling studies have been conducted to understand the interactions between this compound and various biological targets. These studies help predict the pharmacokinetic properties and optimize lead compounds for drug development.
Mechanism of Action
The mechanism of action of 7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid involves its interaction with specific molecular targets. This compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups . The pathways involved often include binding to active sites of enzymes or receptors, leading to changes in their activity and subsequent biological effects .
Comparison with Similar Compounds
Conformational Rigidity
The bicyclo[2.2.1]heptane core in the target compound imposes greater rigidity compared to smaller rings (e.g., azetidine in CAS 610791-07-6) or larger systems (e.g., bicyclo[4.1.0]heptane in CAS 1892678-82-8). This rigidity mimics proline’s pyrrolidine ring but with enhanced spatial constraints, reducing conformational entropy in peptide backbones .
Functional Group Positioning
The 3-oxo group introduces a ketone, absent in Ahc (CAS 1221818-81-0), enabling nucleophilic additions or hydrogen bonding in drug-receptor interactions. In contrast, 2-azabicyclo[2.2.1]heptane-3-carboxylic acid positions the N atom at a different site, altering electronic and steric properties .
Q & A
Q. What are the primary synthetic routes for 7-(tert-Butoxycarbonyl)-3-oxo-7-azabicyclo[2.2.1]heptane-1-carboxylic acid?
The compound is synthesized via cyclization of cyclohexylamine derivatives obtained from Diels–Alder adducts of C-4 unsaturated 5(4H)-oxazolones and Danishefsky’s diene. Both racemic and asymmetric strategies are employed, with tert-butoxycarbonyl (Boc) protection introduced during intermediate steps to preserve stereochemical integrity . Alternative routes involve platinum oxide-catalyzed reactions, achieving higher yields (36%) but requiring specialized catalysts .
Q. How does the bicyclic framework influence the compound’s reactivity in derivatization?
The rigid norbornane-like structure restricts conformational flexibility, enabling selective functionalization at C-2 and C-3 positions. For example, direct reduction of 2-keto intermediates with SmI yields stereospecific alcohols, while palladium-catalyzed amination allows N-heteroaryl substitutions . The Boc group enhances solubility in nonpolar solvents, facilitating purification .
Q. What are common derivatives of this compound in medicinal chemistry?
Derivatives include glutamic acid analogues (e.g., tert-butyl (1S,2R,4R)-7-benzyloxycarbonyl-2-(methoxycarbonylmethyl)-7-azabicyclo[2.2.1]heptane-1-carboxylate), synthesized via transannular alkylation and Wittig/Michael reactions. These derivatives are explored as constrained amino acids for peptide mimetics .
Advanced Research Questions
Q. What computational methods elucidate the pyramidalization of the bicyclic amide nitrogen?
Quantum mechanical calculations (e.g., DFT) reveal that the nitrogen’s pyramidal geometry arises from steric strain in the norbornane ring. A hierarchical "bottom-up" approach models simpler systems (e.g., 7-azabicyclo[2.2.1]heptane amides) to isolate strain effects from substituent interactions. Intramolecular hydrogen bonding and electron-withdrawing groups further distort the amide bond .
Q. How do competing synthetic pathways affect enantiomeric purity?
Base-induced epimerization can invert stereochemistry at C-2, necessitating kinetic control (low temperatures, short reaction times) to preserve enantiopurity. Chiral HPLC or enzymatic resolution may be required post-synthesis to separate diastereomers formed during cyclization steps .
Q. What strategies enable site-selective functionalization for bioactive analog development?
Palladium-bisimidazol-2-ylidene catalysts mediate cross-coupling between 7-azabicyclo[2.2.1]heptane and heteroaryl halides, yielding N-substituted derivatives. Exo-face reduction of α,β-unsaturated esters (e.g., compound 25) ensures stereochemical control for bioactive analogs .
Q. How does the tert-butoxycarbonyl group impact crystallographic and spectroscopic analysis?
The bulky Boc group reduces molecular symmetry, simplifying NMR signal assignment (e.g., distinct H shifts for axial vs. equatorial protons). X-ray crystallography reveals torsional strain between the Boc carbonyl and bicyclic framework, influencing hydrogen-bonding networks .
Methodological Considerations
Q. What analytical techniques validate structural integrity during synthesis?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
